

Spectroscopic Data of 4,4-Dimethyl-3-oxo-pentanal: A Technical Guide

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Compound of Interest

Compound Name: **4,4-Dimethyl-3-oxo-pentanal**

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This technical guide provides a detailed overview of the predicted spectroscopic data for **4,4-dimethyl-3-oxo-pentanal**, a bifunctional organic compound of interest to researchers in organic synthesis and drug development. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and analysis of analogous structures. It also outlines standard experimental protocols for the acquisition of such data.

Predicted Spectroscopic Data

The spectroscopic characteristics of **4,4-dimethyl-3-oxo-pentanal** are dictated by its key functional groups: a ketone, an aldehyde, and a sterically demanding tert-butyl group. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.7	Triplet (t)	1H	Aldehyde proton (-CHO)
~2.8	Triplet (t)	2H	Methylene protons (-CH ₂ -)
~1.2	Singlet (s)	9H	tert-Butyl protons (-C(CH ₃) ₃)

Solvent: CDCl₃, Reference: TMS at 0 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
~212	Carbonyl	Ketone (C=O)
~200	Carbonyl	Aldehyde (CHO)
~45	Quaternary	-C(CH ₃) ₃
~38	Methylene	-CH ₂ -
~26	Methyl	-C(CH ₃) ₃

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970	Strong	C-H stretch (tert-butyl)
~2830, ~2730	Medium	C-H stretch (aldehyde)
~1725	Strong	C=O stretch (ketone)
~1710	Strong	C=O stretch (aldehyde)
~1470	Medium	C-H bend (tert-butyl)

Sample preparation: Neat liquid film

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Proposed Fragment
128	Moderate	[M] ⁺ (Molecular Ion)
99	Moderate	[M - CHO] ⁺
71	Strong	[M - C(CH ₃) ₃] ⁺
57	Very Strong	[C(CH ₃) ₃] ⁺ (tert-butyl cation)
29	Moderate	[CHO] ⁺

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like **4,4-dimethyl-3-oxo-pentanal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically used.[1]
- ¹³C NMR Acquisition:
 - Switch the probe to the ¹³C frequency.

- Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

Infrared (IR) Spectroscopy

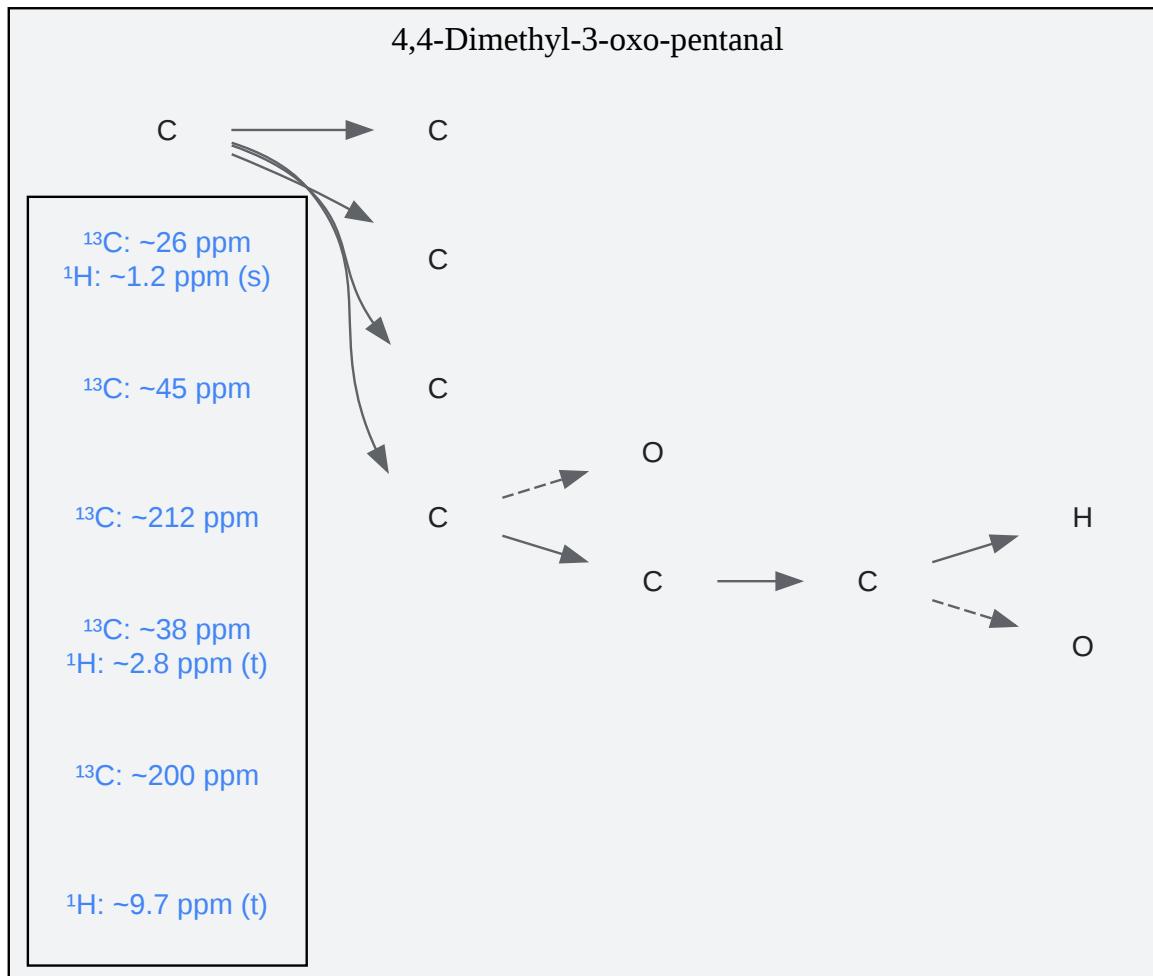
- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background to produce the final spectrum. The typical spectral range is 4000-400 cm^{-1} .[\[2\]](#)

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).[\[3\]](#)
- Ionization: Utilize Electron Ionization (EI) at a standard energy (typically 70 eV) to generate the molecular ion and fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion, generating a mass spectrum.[\[4\]](#)

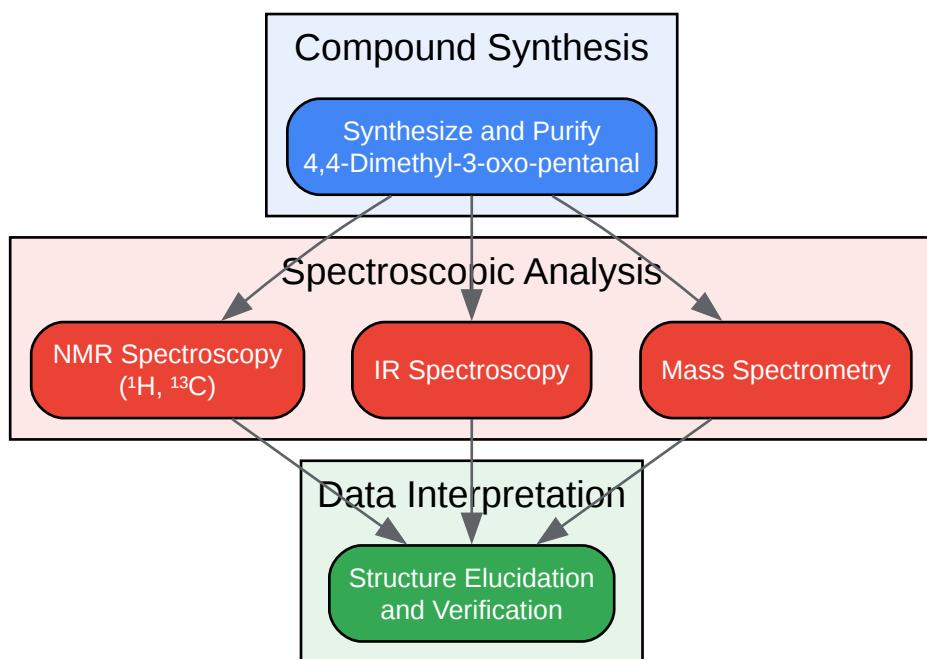
Visualizations

The following diagrams illustrate the structure of **4,4-dimethyl-3-oxo-pentanal** with its predicted NMR assignments and a typical workflow for spectroscopic analysis.



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Caption: Molecular structure of **4,4-dimethyl-3-oxo-pentanal** with predicted ^1H and ^{13}C NMR chemical shifts.



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Caption: A typical experimental workflow for the spectroscopic analysis of a synthesized compound.

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